molecular formula C22H18Cl2FNO3 B1247398 (1R,3R,alphaR)-Cyfluthrin CAS No. 86560-92-1

(1R,3R,alphaR)-Cyfluthrin

Cat. No. B1247398
CAS RN: 86560-92-1
M. Wt: 434.3 g/mol
InChI Key: QQODLKZGRKWIFG-MOXGXCLJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-cis-(alphaR)-cyfluthrin is a cyclopropanecarboxylate ester. It is an enantiomer of a (1R)-cis-(alphaS)-cyfluthrin.

Scientific Research Applications

Environmental Impact and Degradation

Cyfluthrin's persistence and impact on the environment have been a subject of study, especially concerning its biodegradation and effects on non-target organisms. Research by Saikia et al. (2005) has demonstrated that Pseudomonas stutzeri strain S1 can effectively degrade β-cyfluthrin, suggesting a potential for bioremediation of contaminated environments (Saikia et al., 2005). Similarly, Bacillus megaterium strain FLQ-5 has shown promising cyfluthrin-degrading capabilities, indicating another avenue for mitigating its environmental persistence (HU Gui-pin, 2013).

Toxicological Studies

Several studies have investigated the toxicological effects of cyfluthrin on various organisms. For instance, research by Benli (2005) evaluated the acute toxicity of cyfluthrin on tilapia fry, providing insight into its potential risks to aquatic life (A. C. K. Benli, 2005). Additionally, the differential induction of cytochrome P450 isoforms and peroxisomal proliferation in male Wistar rats by cyfluthrin has been documented, highlighting the compound's impact on mammalian drug metabolizing enzymes and oxidative stress mechanisms (Anadón et al., 2013).

properties

CAS RN

86560-92-1

Product Name

(1R,3R,alphaR)-Cyfluthrin

Molecular Formula

C22H18Cl2FNO3

Molecular Weight

434.3 g/mol

IUPAC Name

[(R)-cyano-(4-fluoro-3-phenoxyphenyl)methyl] (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C22H18Cl2FNO3/c1-22(2)15(11-19(23)24)20(22)21(27)29-18(12-26)13-8-9-16(25)17(10-13)28-14-6-4-3-5-7-14/h3-11,15,18,20H,1-2H3/t15-,18-,20-/m0/s1

InChI Key

QQODLKZGRKWIFG-MOXGXCLJSA-N

Isomeric SMILES

CC1([C@@H]([C@@H]1C(=O)O[C@@H](C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C

SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C

Other CAS RN

86560-93-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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